molecular formula C21H20O11 B1678633 Quercitrin CAS No. 522-12-3

Quercitrin

Cat. No. B1678633
CAS RN: 522-12-3
M. Wt: 448.4 g/mol
InChI Key: OXGUCUVFOIWWQJ-HQBVPOQASA-N
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Description

Synthesis Analysis

New quercetin-based derivatives are synthesized in an easily accessible one-pot manner. The method is based on the reaction of quercetin with in situ formed electrophilic N-alkoxycarbonylazolium ions .


Molecular Structure Analysis

The molecule of quercetin consists of a basic flavonoid skeleton, that is, two benzene rings attached (A, B) to a heterocyclic pyrene ©, and differs from the other flavonoid compounds due to the position of five hydroxyl groups .


Chemical Reactions Analysis

Quercitrin undergoes degalactoside, deoxygenation, and acetylation reactions. The aglycone quercetin resulted from degalactoside would have further reactions such as hydroxylation, deoxygenation, reduction, and ring opening to achieve deoxygenation metabolite kaempferol, C2-C3 double bonds hydrogenation and reduction product taxifolin, and degalactoside product quercetin .


Physical And Chemical Properties Analysis

Quercetin has a ketocarbonyl group in its molecule, and the oxygen atom on the first carbon is basic and can generate salts with strong acids. Its molecular structure contains four active groups, namely, a dihydroxy group between the A ring, o-dihydroxy group B, C ring C2, C3 double bond, and 4-carbonyl .

Scientific Research Applications

Antioxidant and Anti-inflammatory Activity

Quercitrin, a bioflavonoid with antioxidant properties, has been shown to exert anti-inflammatory activity in experimental colitis. Studies have revealed its involvement in improving colonic oxidative status and reducing nitric oxide synthase activity, which is linked to decreased expression in the inducible form of the enzyme. This suggests its potential therapeutic application in inflammatory bowel diseases (Camuesco et al., 2004).

Anticancer Effects

Research has demonstrated the antiproliferative and apoptotic effects of quercitrin on lung cancer cells. Quercitrin induces apoptosis in non-small cell lung cancer (NSCLC) cell lines by modulating immune responses, providing insights into its potential as an anticancer agent (Çinçin et al., 2014).

Neuroprotective and Anxiolytic Effects

Quercitrin has shown potential in neuroprotection, particularly in Alzheimer’s disease models. It improved cognitive impairment in mice by inhibiting inflammation induced by microglia. Additionally, its anxiolytic-like effects were observed in various experimental models of anxiety, suggesting its role in mental health therapies (Wang et al., 2022); (Li et al., 2016).

Hepatoprotective Properties

Studies have indicated that quercitrin offers hepatoprotective effects by inducing antioxidant machinery and inhibiting inflammation. It showed significant effects in acetaminophen-induced acute liver toxicity models, highlighting its potential in treating liver diseases (Truong et al., 2016).

Cardiovascular Benefits

Quercitrin has been observed to inhibit platelet activation in arterial thrombosis, suggesting its potential therapeutic application in thrombotic diseases. It displayed effects on collagen-related peptide-induced platelet aggregation and reactive oxygen species generation, indicating a role in cardiovascular health (Oh et al., 2020).

Hair Growth Stimulation

Research has revealed that quercitrin can stimulate hair growth and enhance the expression of growth factors through the activation of the MAPK/CREB signaling pathway. This indicates its potential use in dermatological applications, particularly for hair loss treatments (Kim et al., 2020).

Safety And Hazards

Research-administered drug dosages of up to 2000 mg per day showed mild to no symptoms of overdose. It should be noted that quercetin is no longer considered a carcinogenic substance .

Future Directions

Quercetin could be considered as a potential agent to attenuate complications of metabolic diseases . It has been suggested that the benefits of quercetin may be more closely related to antioxidant and anti-inflammatory features of quercetin rather than weight-reducing effects .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGUCUVFOIWWQJ-HQBVPOQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
Source PubChem
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Molecular Formula

C21H20O11
Source PubChem
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DSSTOX Substance ID

DTXSID50200230
Record name Quercitrin
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Molecular Weight

448.4 g/mol
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Physical Description

Yellow solid; [Merck Index], Solid
Record name Quercitrin
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Solubility

PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN, 0.064 mg/mL at 16 °C
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Product Name

Quercitrin

Color/Form

YELLOW CRYSTALS FROM DIL METHANOL OR ETHANOL

CAS RN

522-12-3
Record name Quercitrin
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Record name Quercitrin
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Record name Quercitrin
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Record name 3-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-benzopyran-4-one
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Record name Quercitrin
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Melting Point

176-179 °C; FROM WATER, MP 167 °C, 250 - 252 °C
Record name QUERCITRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Quercitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033751
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,500
Citations
C Wagner, R Fachinetto, CL Dalla Corte, VB Brito… - Brain research, 2006 - Elsevier
… examine the protective mechanism of quercitrin, a glycoside form … Quercitrin was able to prevent the formation of TBARS induced … The effect of quercitrin on the Fenton reaction was also …
Number of citations: 142 www.sciencedirect.com
D Camuesco, M Comalada… - British journal of …, 2004 - Wiley Online Library
Quercitrin, 3‐rhamnosylquercetin, is a bioflavonoid with antioxidant properties, which exerts anti‐inflammatory activity in experimental colitis. In the present study, different in vivo …
Number of citations: 307 bpspubs.onlinelibrary.wiley.com
J Chen, G Li, C Sun, F Peng, L Yu, Y Chen… - Phytotherapy …, 2022 - Wiley Online Library
… Quercitrin is a naturally available type of flavonoid that … In addition, the underlying molecular mechanisms of quercitrin … the application prospect of quercitrin as functional food and …
Number of citations: 36 onlinelibrary.wiley.com
M Comalada, D Camuesco, S Sierra… - European journal of …, 2005 - Wiley Online Library
… exerts a bigger effect than quercitrin in the down-regulation of … quercitrin or rutin, have demonstrated their effectiveness. In this study, we have reported that the in vivo effects of quercitrin …
Number of citations: 751 onlinelibrary.wiley.com
X Li, Q Jiang, T Wang, J Liu, D Chen - Molecules, 2016 - mdpi.com
The role of the 6″-OH (ω-OH) group in the antioxidant activity of flavonoid glycosides has been largely overlooked. Herein, we selected quercitrin (quercetin-3-O-rhamnoside) and …
Number of citations: 130 www.mdpi.com
Y Yin, W Li, YO Son, L Sun, J Lu, D Kim, X Wang… - Toxicology and applied …, 2013 - Elsevier
… The present study investigated the possible beneficial effects of quercitrin to inhibit UVB … that quercitrin decreased ROS generation induced by UVB irradiation in JB6 cells. Quercitrin …
Number of citations: 165 www.sciencedirect.com
J Galvez, ME Crespo, J Jimenez… - Journal of pharmacy …, 1993 - Wiley Online Library
Quercitrin, a flavonoid isolated from Euphorbia hirta, shows antidiarrhoeic activity at doses of 50 mg kg −1 , against castor oil‐ and PGE 2 ‐induced diarrhoea in mice, but not when …
Number of citations: 187 onlinelibrary.wiley.com
M Gómez‐Florit, M Monjo… - Journal of periodontology, 2014 - Wiley Online Library
Background: Flavonoids are natural phenolic compounds with antioxidant, anti‐inflammatory, and antimicrobial capacity. This study aims to investigate the effects of different flavonoids …
Number of citations: 56 aap.onlinelibrary.wiley.com
S Rattanajarasroj, S Unchern - Neurochemical research, 2010 - Springer
In the present work, potential protective effects of quercitrin (a phytoestrogen) on Aβ-induced neurotoxicity in cultured rat hippocampal neurons were investigated in comparison with 17β…
Number of citations: 46 link.springer.com
R Babujanarthanam, P Kavitha… - Molecular and Cellular …, 2011 - Springer
… Normal rats treated with quercitrin (30 mg/kg) showed no significant (P < 0.05) effect on any … the protective role of quercitrin. Thus, our study clearly shows that quercitrin has antioxidant …
Number of citations: 89 link.springer.com

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